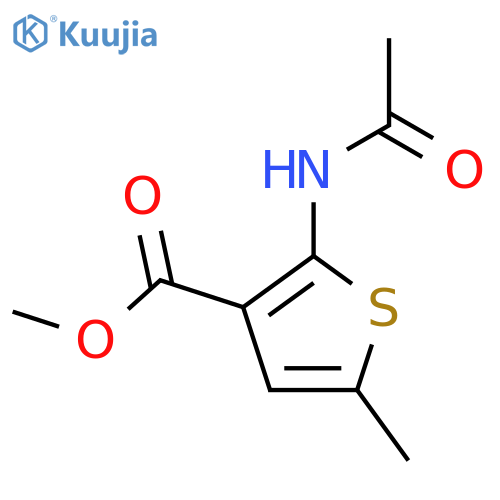Cas no 67171-50-0 (methyl 2-acetamido-5-methylthiophene-3-carboxylate)

67171-50-0 structure
商品名:methyl 2-acetamido-5-methylthiophene-3-carboxylate
methyl 2-acetamido-5-methylthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-acetamido-5-methylthiophene-3-carboxylate
-
- MDL: MFCD02325914
- インチ: InChI=1S/C9H11NO3S/c1-5-4-7(9(12)13-3)8(14-5)10-6(2)11/h4H,1-3H3,(H,10,11)
- InChIKey: XKZIMVVOZHFEIW-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C(OC)=O)=C(S1)NC(C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
methyl 2-acetamido-5-methylthiophene-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-228995-2.5g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-228995-0.05g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-228995-1.0g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-228995-5.0g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
| Enamine | EN300-228995-0.25g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1788900-25g |
Methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 98% | 25g |
¥27549.00 | 2024-05-04 | |
| Enamine | EN300-228995-1g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 90% | 1g |
$728.0 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1788900-5g |
Methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 98% | 5g |
¥9662.00 | 2024-05-04 | |
| Enamine | EN300-228995-0.5g |
methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1788900-10g |
Methyl 2-acetamido-5-methylthiophene-3-carboxylate |
67171-50-0 | 98% | 10g |
¥14844.00 | 2024-05-04 |
methyl 2-acetamido-5-methylthiophene-3-carboxylate 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
67171-50-0 (methyl 2-acetamido-5-methylthiophene-3-carboxylate) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
